molecular formula C25H20N2O5 B2463939 1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-33-5

1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2463939
CAS No.: 874396-33-5
M. Wt: 428.444
InChI Key: QEDOWNULHQUBTI-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole core with multiple substituents. Its structure includes:

  • 5-Methylisoxazole: Enhances electron-withdrawing properties and influences hydrogen bonding capabilities.
  • 7-Methyl substituent: Modifies lipophilicity and metabolic stability .

Synthetic routes typically involve multicomponent reactions (MCRs) combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under optimized conditions (e.g., dioxane at 80°C) . These methods yield diverse derivatives with substituent variations critical for tuning bioactivity.

Properties

IUPAC Name

7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-4-10-30-17-7-5-6-16(13-17)22-21-23(28)18-11-14(2)8-9-19(18)31-24(21)25(29)27(22)20-12-15(3)32-26-20/h4-9,11-13,22H,1,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDOWNULHQUBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be broken down into several key components:

  • Chromeno[2,3-c]pyrrole core : This is the central scaffold that contributes to its biological activity.
  • Allyloxy and methylisoxazole substituents : These functional groups are critical for enhancing the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of chromeno[2,3-c]pyrrole compounds show significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : In vitro studies have demonstrated that related compounds possess antiproliferative effects on various cancer cell lines. For instance, certain pyrrole derivatives have shown selective cytotoxicity towards melanoma cells .
  • Anti-inflammatory Effects : The presence of isoxazole moieties has been linked to anti-inflammatory activity in some analogs .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the allyloxy group significantly enhances binding affinity to target proteins compared to unsubstituted analogs. This has been shown to improve the overall potency of the compound against specific enzymes involved in disease pathways .
  • Heterocyclic Variations : The incorporation of different heterocycles (such as isoxazoles) has been correlated with improved pharmacological profiles. For example, a methyl group on the isoxazole ring has been associated with increased potency against Trypanosoma brucei N-myristoyltransferase .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that chromeno[4,3-b]pyrrole derivatives exhibited antibacterial properties comparable to standard antibiotics like gentamicin .
  • Cytotoxicity in Cancer Models : Research involving pyrrole derivatives showed promising results in inhibiting tumor growth in mouse models, indicating potential for further development as anticancer agents .
  • Mechanistic Insights : Investigations into the binding mechanisms have revealed that these compounds interact with specific protein targets through hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy .

Data Table

The following table summarizes key findings regarding the biological activities of related compounds:

Compound NameActivity TypeTargetIC50 (μM)Reference
Chromeno[4,3-b]pyrrole derivativeAntibacterialS. aureus12.5
Pyrrole derivativeAnticancerMelanoma cells44.63
Isoxazole-substituted pyrroleAnti-inflammatoryCOX enzymes15.0

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

Research has demonstrated that compounds with a chromeno-pyrrole structure can act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. The ability to inhibit these enzymes suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with similar isoxazole-containing compounds. These compounds have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Researchers are actively exploring modifications of the core structure to enhance biological activity or reduce toxicity. For example:

Modification TypeDescriptionResulting Activity
Substituent VariationChanging the allyloxy group to other alkoxy groupsEnhanced anticancer activity
IsomerizationAltering the stereochemistry of the compoundImproved binding affinity to target proteins

Case Studies

  • Anticancer Study : A study conducted on a series of chromeno-pyrrole derivatives showed that specific substitutions led to increased potency against breast cancer cells. The study utilized various assays to measure cell viability and apoptosis induction.
  • Anti-inflammatory Research : In a preclinical model of inflammation, a derivative of this compound was tested for its ability to reduce edema and inflammatory markers. Results indicated significant reductions compared to control groups.
  • Antimicrobial Testing : A series of isoxazole derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications significantly enhanced efficacy against these pathogens.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of chromeno-pyrrole-dione derivatives typically involves multicomponent reactions (MCRs) combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and primary amines under acidic conditions . For the target compound, the allyloxy phenyl group likely originates from an aryl aldehyde precursor (e.g., 3-(allyloxy)benzaldehyde), while the 5-methylisoxazol-3-yl group is introduced via a primary amine (e.g., 5-methylisoxazol-3-amine) .

Key Reaction Steps :

  • Condensation : Formation of an imine intermediate between the aldehyde and amine.

  • Cyclization : Acid-catalyzed cyclization of the intermediate with methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate to yield the chromeno-pyrrole-dione core .

  • Post-synthetic modifications : Functionalization of substituents (e.g., allyloxy group) via oxidation or cross-coupling reactions.

Allyloxy Phenyl Substituent

  • Claisen Rearrangement : The allyloxy group may undergo thermal -sigmatropic rearrangement to form an ortho-allylphenol derivative under heating (150–200°C) .

  • Oxidation : The allyl group can be oxidized to an epoxide or glycol using m-CPBA or OsO₄, respectively.

  • Radical Reactions : Susceptible to allylic bromination with NBS under radical initiation.

5-Methylisoxazole Ring

  • Electrophilic Substitution : The isoxazole’s electron-rich nitrogen may direct electrophilic attacks (e.g., nitration, halogenation) at specific positions.

  • Ring-Opening Reactions : Acidic conditions can hydrolyze the isoxazole to a β-ketoamide, though stability depends on substitution patterns .

Chromeno-Pyrrole-Dione Core

  • Nucleophilic Attack : The α,β-unsaturated carbonyl system is reactive toward nucleophiles (e.g., amines, thiols) at the C3 position.

  • Photochemical Reactions : Potential for [2+2] cycloaddition under UV light due to conjugated dienone systems.

Experimental Data and Optimization

Reaction conditions for analogous compounds reveal critical parameters :

Parameter Optimal Value Impact on Yield
SolventEthanol with 1 mL acetic acidMaximizes cyclization (70–86%)
Temperature80°C (reflux)Ensures complete dehydration
Reaction Time20 hoursBalances yield and purity
Aldehyde:Amino Ratio1:1.1Compensates for volatility

For the target compound, extended reaction times (24–48 hours) may be required due to steric hindrance from the isoxazole and allyloxy groups.

Characterization and Stability

  • NMR Analysis :

    • ¹H NMR : Distinct signals for the allyloxy group (δ 4.5–5.5 ppm, multiplet) and isoxazole protons (δ 6.2–6.5 ppm, singlet) .

    • ¹³C NMR : Carbonyl resonances appear at δ 160–175 ppm, with chromeno-pyrrole carbons between δ 110–140 ppm .

  • Stability : The compound is stable under inert atmospheres but prone to hydrolysis in strongly acidic/basic conditions.

Biological and Industrial Relevance

While direct biological data for this compound is unavailable, structurally related chromeno-pyrrole-diones exhibit:

  • Anticancer Activity : Inhibition of topoisomerase II (IC₅₀: 2–10 μM) .

  • Antioxidant Properties : Radical scavenging via phenolic hydroxyl groups.

  • Material Science Applications : Fluorescence properties for sensor development.

Comparison with Similar Compounds

Comparison with Similar Chromeno[2,3-c]pyrrole Derivatives

Structural Variations and Substituent Effects

Key structural differences among analogs lie in substituent groups, which dictate physicochemical and biological properties.

Compound Name Substituents Key Structural Differences Biological Activity
Target Compound 3-(Allyloxy)phenyl, 5-methylisoxazol-3-yl, 7-methyl Allyloxy group enhances membrane permeability; isoxazole boosts metabolic resistance Under investigation (preclinical)
7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl) analog 7-Cl, 4-methoxyphenyl Chlorine increases electrophilicity; methoxy improves solubility Anticancer (caspase-mediated apoptosis)
7-Ethyl-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl) analog 7-Ethyl, 3-methoxyphenyl Ethyl group enhances lipophilicity; meta-methoxy alters target affinity Antimicrobial (Staphylococcus aureus inhibition)
1-(3,4-Dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl) analog 3,4-dimethoxyphenyl, tetrahydrofuran Dimethoxy groups improve CNS penetration; tetrahydrofuran modulates pharmacokinetics Neuroprotective (in vivo models)

Research Findings and Mechanistic Insights

  • Structure-Activity Relationships (SAR) :
    • Allyloxy vs. Methoxy : Allyloxy groups improve blood-brain barrier penetration but reduce metabolic stability compared to methoxy .
    • Isoxazole vs. Thiadiazole : Isoxazole derivatives exhibit superior selectivity for kinase targets, while thiadiazoles favor antimicrobial activity .
  • Synergistic Effects: Combining chromeno-pyrroles with urea or triazole moieties enhances anticancer efficacy (e.g., 1.5-fold increase in apoptosis induction) .

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